1,4-Dibenzyloxybenzene
Overview
Description
1,4-Dibenzyloxybenzene, also known as Hydroquinone dibenzyl ether, is a compound with the molecular formula C20H18O2 . It has a molecular weight of 290.4 g/mol . It is mainly used in the manufacture of sponge rubber products as a medium-strength rubber anti-aging agent .
Synthesis Analysis
1,4-Dibenzyloxybenzene is synthesized by the reaction of hydroquinone and benzyl chloride .Molecular Structure Analysis
The IUPAC name of 1,4-Dibenzyloxybenzene is 1,4-bis (phenylmethoxy)benzene . Its InChI is InChI=1S/C20H18O2/c1-3-7-17 (8-4-1)15-21-19-11-13-20 (14-12-19)22-16-18-9-5-2-6-10-18/h1-14H,15-16H2 .Chemical Reactions Analysis
The continuous catalytic debenzylation of 1,4-dibenzyloxybenzene with H2 in THF expanded with high-pressure CO2 has been studied . A range of parameters and catalysts have been tested, with one of the most successful results giving 86% conversion and 86% selectivity to the monodebenzylated product, 1,4-(benzyloxy)phenol .Physical And Chemical Properties Analysis
1,4-Dibenzyloxybenzene is a tan powder . It is insoluble in water but soluble in acetone, benzene, and chlorobenzene . It has a computed XLogP3 value of 5.3, indicating its lipophilicity .Scientific Research Applications
- Scientific Field : Organic Chemistry, specifically in the area of catalysis .
- Summary of the Application : The compound 1,4-Dibenzyloxybenzene is used in a process known as continuous catalytic debenzylation . This process involves the removal of benzyl groups from the compound, which is a crucial step in many organic synthesis procedures .
- Methods of Application or Experimental Procedures : The continuous catalytic debenzylation of 1,4-Dibenzyloxybenzene is carried out with H2 and supported Pd catalysts in a high-pressure environment of CO2 and tetrahydrofuran . A range of parameters and catalysts have been tested .
- Results or Outcomes : One of the most successful results gave an 86% conversion and 86% selectivity to the monodebenzylated product, 1,4-(benzyloxy)phenol . In the absence of CO2, the reaction was unselective with no formation of 1,4-(benzyloxy)phenol . When complete debenzylation was required, the best catalyst was 5% Pd supported on Deloxan APII, giving quantitative yields of hydroquinone, the completely debenzylated product, at temperatures as low as 50 °C .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,4-bis(phenylmethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O2/c1-3-7-17(8-4-1)15-21-19-11-13-20(14-12-19)22-16-18-9-5-2-6-10-18/h1-14H,15-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYULYMCXVSRUPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70211161 | |
Record name | 1,4-Dibenzyloxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70211161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dibenzyloxybenzene | |
CAS RN |
621-91-0 | |
Record name | Hydroquinone dibenzyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=621-91-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dibenzyloxybenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621910 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 621-91-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2206 | |
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Record name | 1,4-Dibenzyloxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70211161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dibenzyloxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.741 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4-Dibenzyloxybenzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2R27VKV3U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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